molecular formula C17H16FN5O2 B3141719 N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-13-1

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B3141719
CAS No.: 483993-13-1
M. Wt: 341.34 g/mol
InChI Key: UMARBLHQODLCMC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, and a tetrazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole intermediate can then be coupled with a fluorophenyl and methoxyphenyl precursor using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: LiAlH4 or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole ring, for example, can mimic the carboxylate group in biological systems, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
  • N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Uniqueness

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMARBLHQODLCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

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